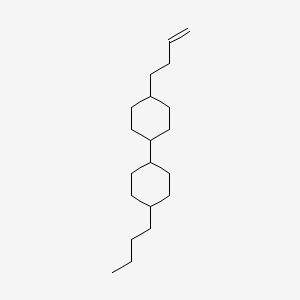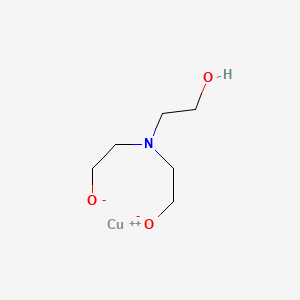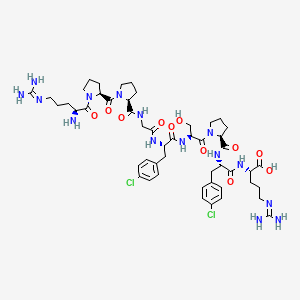
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) is a synthetic derivative of bradykinin, a peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. The incorporation of 4-chloro-L-phenylalanine at positions 5 and 8 in the bradykinin sequence is designed to enhance its stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids, including 4-chloro-L-phenylalanine, using coupling reagents like HBTU or DIC. Deprotection steps are carried out using TFA, and the final peptide is cleaved from the resin and purified by HPLC.
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and large-scale purification systems would be employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.
Substitution: Halogenated phenylalanine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at the phenylalanine residues.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating inflammatory responses and pain pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin pathways, such as angioedema and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) involves binding to bradykinin receptors (B1 and B2) on target cells. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, release of intracellular calcium, and production of nitric oxide. These events lead to vasodilation, increased vascular permeability, and pain sensation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bradykinin: The parent compound, involved in similar physiological processes.
Des-Arg9-bradykinin: A derivative with a different receptor affinity profile.
[Hyp3]-bradykinin: Modified at position 3 to enhance stability.
Uniqueness
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) is unique due to the incorporation of 4-chloro-L-phenylalanine, which enhances its stability and potentially its biological activity compared to other bradykinin derivatives.
Propriétés
Formule moléculaire |
C50H71Cl2N15O11 |
|---|---|
Poids moléculaire |
1129.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
Clé InChI |
FTKLVPMLLPDOBX-FDISYFBBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
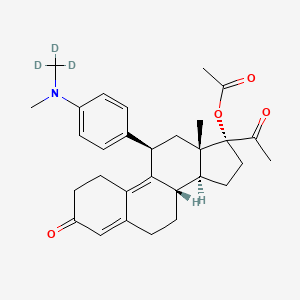
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
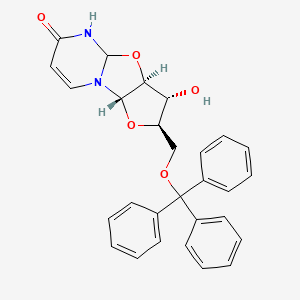
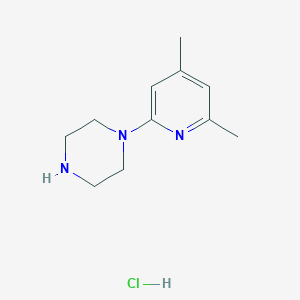

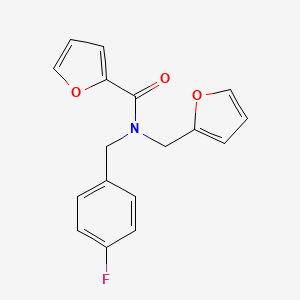


![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
